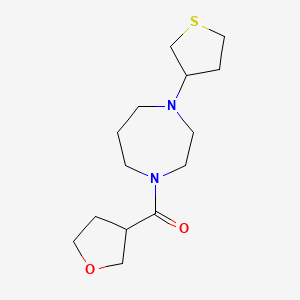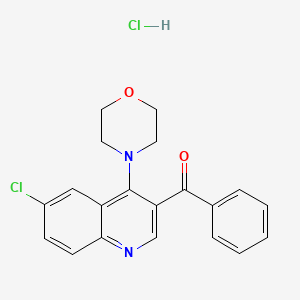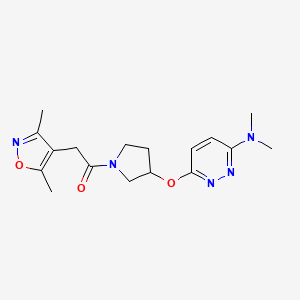![molecular formula C24H12N2O2S B2927413 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde CAS No. 1933562-00-5](/img/structure/B2927413.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde is a diphenylacetylene derivative capped with two aldehyde functional groups . It is employed for the preparation of an imine-linkage dual-pore COF with ethylenetetraaniline .
Molecular Structure Analysis
The molecular structure of this compound involves a benzo[c][1,2,5]thiadiazole core with 4-formylphenyl groups at the 4,7-positions . The compound has a molecular weight of 344.39 g/mol .Chemical Reactions Analysis
This compound has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance .Physical and Chemical Properties Analysis
The compound has a molecular weight of 344.4 g/mol, a topological polar surface area of 88.2 Ų, and a complexity of 430 . It also has a high fluorescence quantum yield .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of novel benzaldehyde derivatives, including compounds similar to 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde, have been extensively studied. These compounds are prepared from various starting materials through reactions that yield high-purity products. Their structures are confirmed using techniques such as melting point determination, elemental analysis, UV–visible, IR, 1H NMR, and 13C NMR spectroscopy. The fluorescence properties of these compounds are also of interest, highlighting their potential in applications requiring luminescent materials (Liu, Feng, Yin, & Su, 2014).
Applications in Organic Electronics
Research into the applications of benzo[c][1,2,5]thiadiazole-based compounds in organic electronics has shown promising results. Compounds with structures similar to this compound exhibit interesting electronic and photophysical properties. They are explored for their potential in creating high-performance memory devices and light-emitting diodes (LEDs). The insertion of conjugated bridges, such as ethyne units, into the molecular structure of these compounds has been found to improve their crystallinity, lower power consumption, and enhance overall device performance (Bao, Zhang, Li, Li, He, Xu, Li, Chen, & Lu, 2016).
Crystal Engineering
The compound and its derivatives are also used in crystal engineering, where the focus is on designing materials with specific molecular arrangements. Studies involving para-substituted ethynylbenzene derivatives, which share structural features with the compound , have provided insights into the formation of molecular chains linked by intermolecular hydrogen bonds. These findings have implications for the development of materials with tailored physical properties, such as porosity or optical characteristics (Dai, Yuan, Collings, Fasina, Thomas, Roscoe, Stimson, Yufit, Batsanov, Howard, & Marder, 2004).
作用機序
Target of Action
The primary target of this compound, also known as 4,7-Bis(4-formylphenylethynyl)benzo[c][1,2,5]thiadiazole, is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .
Mode of Action
This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde, exhibits an aggregation-caused quenching behavior .
Biochemical Pathways
The compound affects the biochemical pathways related to the detection and neutralization of PAAs. It acts as a highly sensitive and selective luminescent probe to detect PAAs among various amines . The compound’s unique PAA detection performance can be attributed to the static quenching process .
Pharmacokinetics
The compound is part of a fluorescent ultrathin covalent triazine framework (f-ctf) nanosheet, which exhibits high stability, high porosity, and high fluorescence performance . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the highly sensitive and selective detection of PAAs. The compound shows unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively, surpassing all the reported fluorescent sensors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s fluorescence performance can be affected by the presence of various amines in the environment . .
将来の方向性
The compound has been used to construct a highly sensitive and selective luminescent probe to detect PAAs among various amines . This work not only provides a thiadiazole-based 2D fluorescent organic framework nanosheet but also an excellent fluorescent sensor with unexpected sensitivity and selectivity for PAA detection . This suggests potential future directions in the development of sensitive and selective sensors for various applications.
生化学分析
Biochemical Properties
The compound plays a significant role in biochemical reactions, particularly in the detection of primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a great threat to human health and the environment . The compound’s rich electron-deficient unit in the pore channel makes it an ideal platform for sensing electron-rich PAA molecules .
Cellular Effects
The effects of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(ethyne-2,1-diyl))dibenzaldehyde on cells and cellular processes are primarily observed in its interactions with PAAs . The compound influences cell function by enabling the detection of these harmful pollutants .
Molecular Mechanism
The compound exerts its effects at the molecular level through its unique structure. It forms a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the F-CTF-3 nanosheet and PAAs . This static quenching process is a key part of the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound exhibits high stability, high porosity, and high fluorescence performance . Over time, these properties enable the compound to maintain its effectiveness in PAA detection .
Transport and Distribution
The compound’s transport and distribution within cells and tissues are largely determined by its chemical structure. Its ability to form F-CTF nanosheets suggests potential interactions with various cellular components .
特性
IUPAC Name |
4-[2-[4-[2-(4-formylphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N2O2S/c27-15-19-5-1-17(2-6-19)9-11-21-13-14-22(24-23(21)25-29-26-24)12-10-18-3-7-20(16-28)8-4-18/h1-8,13-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUABZJFXIVNTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=C(C=C4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)

![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)

![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)




![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)
![[3-Fluoro-4-(pyridin-3-yloxy)phenyl]methanamine](/img/structure/B2927350.png)
![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)
